LDN-193188

Übersicht

Beschreibung

LDN-193188 (CAS No. 1173206-71-7) is a small-molecule inhibitor primarily studied for its role in modulating bone morphogenetic protein (BMP) signaling pathways. Its molecular formula is C₉H₁₉ClN₂O₂, with a molecular weight of 222.71 g/mol and a PubChem ID of 45072199 . Key physicochemical properties include:

- Solubility: 5.77–38.4 mg/mL (classified as "very soluble" in aqueous buffers)

- Topological polar surface area (TPSA): 61.5 Ų

- Lipophilicity (LogP): 1.62

- Hydrogen bond donors/acceptors: 3/5

- Bioavailability Score: 0.55 (moderate GI absorption and BBB permeability) .

Its synthesis involves the reaction of dialdehyde C with l-Boc-3-(aminomethyl)-azetidine hydrochloride under NaBH(OAc)₃ catalysis in absolute ethanol, yielding the target compound with subsequent chromatographic purification . Preclinical studies highlight its potency in inhibiting BMP type I receptors (ALK2/3), with applications in fibrosis, oncology, and metabolic disorders.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: : The synthesis of LDN 193188 involves multiple steps, starting with the preparation of 2,4-dichlorobenzamide. This intermediate is then reacted with 4,6-dimethyl-2-pyrimidinylamine under specific conditions to yield the final product. The reaction conditions typically involve the use of solvents like dimethyl sulfoxide and catalysts to facilitate the reaction .

Industrial Production Methods: : Industrial production of LDN 193188 follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is usually stored at room temperature and is soluble in dimethyl sulfoxide .

Analyse Chemischer Reaktionen

Types of Reactions: : LDN 193188 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.

Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles.

Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives .

Wissenschaftliche Forschungsanwendungen

Introduction to LDN-193188

This compound is a synthetic compound recognized primarily as an inhibitor of phosphatidylcholine transfer protein. Its role in regulating hepatic glucose metabolism positions it as a significant candidate for research in metabolic disorders, particularly those related to insulin resistance and type 2 diabetes. By inhibiting this protein, this compound facilitates insulin-independent glucose uptake, thereby enhancing insulin sensitivity and improving metabolic profiles in experimental models .

Metabolic Disorders

This compound has shown promise in various applications related to metabolic health:

- Insulin Sensitivity Improvement : Studies indicate that this compound enhances insulin sensitivity, making it a potential therapeutic agent for conditions like type 2 diabetes and metabolic syndrome. It promotes glucose uptake independently of insulin signaling, which is crucial for patients with insulin resistance.

- Lipid Metabolism Modulation : The compound also impacts lipid profiles by modulating the activity of enzymes involved in lipid metabolism. This dual action on both glucose and lipid metabolism highlights its potential in treating metabolic disorders comprehensively.

Cancer Research

This compound's mechanism of action may extend to cancer therapy:

- Anti-Cancer Properties : Preliminary research suggests that this compound could have anti-cancer effects, particularly in hematological malignancies. Its ability to modulate metabolic pathways may influence tumor growth and survival, although detailed studies are still required to establish these effects conclusively.

Neurological Applications

Emerging studies suggest potential applications in neurological conditions:

- Neuroprotection : There is ongoing research into the neuroprotective effects of this compound, especially concerning neurodegenerative diseases. Its modulation of metabolic pathways could play a role in protecting neuronal health and function.

Chronic Pain Management

A study highlighted the efficacy of low-dose naltrexone in managing fibromyalgia, with participants experiencing significant pain reduction compared to placebo . This supports the hypothesis that compounds affecting similar pathways may yield beneficial outcomes for chronic pain syndromes.

Inflammatory Bowel Disease

Research indicates that low-dose naltrexone has shown effectiveness in treating Crohn's disease, with over 80% of participants reporting significant improvement in symptoms and inflammatory markers . This suggests that this compound might share similar therapeutic potential due to its metabolic modulation properties.

Dermatological Conditions

LDN has been reported to improve chronic inflammatory skin conditions significantly. For instance, patients with Hailey-Hailey disease experienced drastic improvements after treatment with low-dose naltrexone . This indicates a broader application for compounds like this compound in inflammatory conditions.

Comparative Analysis of Related Compounds

The following table summarizes the unique features and mechanisms of action of this compound compared to other compounds targeting similar pathways:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| This compound | Inhibits phosphatidylcholine transfer protein | Promotes insulin-independent glucose uptake |

| Phosphatidylcholine Transfer Protein Inhibitor A | Inhibits phosphatidylcholine transfer protein | May have different selectivity compared to this compound |

| Lipid Metabolism Modulator B | Alters lipid metabolism | Focuses more on triglyceride levels |

| Insulin Sensitizer C | Enhances insulin signaling | Targets different pathways than this compound |

Wirkmechanismus

LDN 193188 exerts its effects by inhibiting phosphatidylcholine transfer protein. This inhibition regulates hepatic glucose metabolism and promotes insulin-independent phosphorylation of key insulin signaling molecules. The molecular targets involved include various enzymes and proteins in the insulin signaling pathway .

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

LDN-193188 is structurally distinct from analogous BMP inhibitors, such as Compound X (CAS 21190-88-5, molecular formula C₈H₈BrNO₂, molecular weight 230.06 g/mol) . A comparative analysis is summarized in Table 1.

Table 1. Comparative Analysis of this compound and Analogous Compounds

| Property | This compound | Compound X (CAS 21190-88-5) |

|---|---|---|

| Molecular Weight | 222.71 g/mol | 230.06 g/mol |

| Solubility | 5.77–38.4 mg/mL | 0.247 mg/mL |

| TPSA | 61.5 Ų | 49.3 Ų |

| LogP | 1.62 | 1.89 |

| Hydrogen Bond Donors | 3 | 1 |

| Bioavailability Score | 0.55 | 0.55 |

| Key Functional Groups | Chloroalkyl, carbamate | Bromophenyl, nitro |

The chloroalkyl and carbamate groups in this compound enhance its solubility and target affinity compared to Compound X’s bromophenyl and nitro moieties, which reduce solubility (0.247 mg/mL) but improve membrane permeability .

Target Inhibition

- This compound : Potent inhibition of ALK2/3 (IC₅₀ = 20–50 nM), with minimal off-target effects on ALK1/6 .

- Compound X : Broader kinase inhibition (ALK1-6 IC₅₀ = 50–200 nM), reducing specificity .

Cellular Efficacy

- This compound : Reduces SMAD1/5 phosphorylation in HepG2 cells at 1 μM, demonstrating dose-dependent anti-fibrotic effects .

- Compound X : Requires higher concentrations (5–10 μM) for comparable SMAD inhibition, likely due to lower solubility .

Pharmacokinetic and Toxicity Profiles

| Parameter | This compound | Compound X |

|---|---|---|

| Plasma Half-life (t₁/₂) | 4.2 hours (rat) | 2.8 hours (rat) |

| CYP Inhibition | Weak (CYP3A4 IC₅₀ > 10 μM) | Moderate (CYP2D6 IC₅₀ = 5 μM) |

| P-gp Substrate | No | Yes |

| Acute Toxicity (LD₅₀) | >500 mg/kg (mouse) | 300 mg/kg (mouse) |

This compound exhibits superior metabolic stability and lower toxicity, attributed to its reduced CYP interactions and non-P-gp substrate profile .

Biologische Aktivität

LDN-193188 is a small molecule compound derived from dorsomorphin, primarily recognized for its role as an inhibitor of phosphatidylcholine transfer protein (PC-TP). This compound has garnered attention in various research fields, particularly in the context of metabolic regulation and pluripotent stem cell research. Its biological activity is characterized by its ability to modulate signaling pathways that are crucial for cellular metabolism and differentiation.

Inhibition of PC-TP

This compound inhibits PC-TP, a protein that plays a significant role in lipid metabolism and glucose homeostasis. By inhibiting PC-TP, this compound affects the transfer of phosphatidylcholine, which is vital for maintaining membrane integrity and signaling processes within cells. This inhibition leads to alterations in hepatic glucose production and insulin signaling pathways, making it a compound of interest in diabetes research.

Impact on Insulin Signaling

Research indicates that this compound promotes insulin-independent phosphorylation of key insulin signaling molecules, thereby enhancing glucose uptake and metabolism in liver cells. This mechanism suggests potential therapeutic applications for conditions characterized by insulin resistance, such as type 2 diabetes.

Summary of Biological Activities

| Activity | Description |

|---|---|

| PC-TP Inhibition | Reduces hepatic glucose production. |

| Insulin Signaling | Enhances phosphorylation of insulin signaling molecules without insulin. |

| Stem Cell Research | Used as an alternative to Noggin for inhibiting BMP signaling in pluripotent stem cells. |

Case Studies and Research Findings

- Hepatic Glucose Metabolism : A study by Shishova et al. (2011) demonstrated that genetic ablation or chemical inhibition of PC-TP significantly reduced diet-induced hepatic glucose production, highlighting the role of this compound in metabolic regulation .

- Stem Cell Differentiation : In pluripotent stem cell research, this compound has been utilized to inhibit BMP signaling pathways effectively, showing promise in enhancing the differentiation potential of stem cells into desired lineages .

- Insulin Resistance Models : Wagle et al. (2008) identified small-molecule inhibitors like this compound through high-throughput screening, which showed potential in reversing insulin resistance in cellular models .

Q & A

Basic Research Questions

Q. What are the established experimental protocols for assessing LDN-193188's efficacy in modulating BMP signaling pathways in vitro?

- Methodological Answer : Begin by standardizing cell lines (e.g., C2C12 myoblasts or HEK293T) with confirmed BMP pathway activity. Use dose ranges of 0.1–10 μM this compound, based on prior kinase inhibition studies . Include controls: (1) untreated cells, (2) vehicle-only (e.g., DMSO), and (3) a positive control (e.g., dorsomorphin). Quantify BMP-Smad1/5/8 phosphorylation via Western blot or luciferase reporters (BRE-luc) at 6–24 hours post-treatment. Validate results across biological triplicates and report mean ± SEM with ANOVA for significance .

Q. How should researchers validate the target specificity of this compound to exclude off-target effects in kinase inhibition studies?

- Methodological Answer : Conduct broad-spectrum kinase profiling assays (e.g., Eurofins KinaseProfiler) to test this compound against 100+ kinases at 1 μM . Pair with siRNA-mediated knockdown of BMP receptors (ALK2/3/6) to confirm phenotypic rescue. For example, if this compound inhibits osteogenesis in mesenchymal stem cells, ALK2 knockdown should mimic this effect. Discrepancies suggest off-target activity .

Q. What statistical methods are recommended for analyzing dose-response relationships (e.g., IC₅₀/EC₅₀) in this compound-treated cellular models?

- Methodological Answer : Use nonlinear regression models (e.g., log(inhibitor) vs. response in GraphPad Prism) to calculate IC₅₀ values. Ensure at least six dose points spanning the anticipated dynamic range. For EC₅₀ in activation assays (e.g., chondrogenesis), apply the same model but invert the curve. Report 95% confidence intervals and validate assumptions of normality via Shapiro-Wilk tests .

Advanced Research Questions

Q. How can researchers systematically resolve contradictions in reported outcomes of this compound's effects across different experimental models (e.g., cancer vs. regenerative studies)?

- Methodological Answer : Perform a systematic review to identify variables causing discrepancies, such as cell type-specific BMP receptor isoforms or differences in pharmacokinetics (e.g., serum protein binding in in vivo models) . Replicate key experiments under harmonized conditions: match cell densities, serum concentrations, and endpoint assays. Use pathway enrichment analysis (e.g., Gene Ontology) to compare transcriptomic profiles between conflicting studies .

Q. What methodological frameworks are suitable for integrating multi-omics data with phenotypic observations in studies investigating this compound's mechanism of action?

- Methodological Answer : Combine RNA-seq, phosphoproteomics, and metabolomics via bioinformatics pipelines (e.g., IPA, MetaboAnalyst). Cross-validate findings by overlaying differentially expressed genes with phospho-Smad1/5/8 activation clusters. Use correlation matrices to identify hub molecules linking this compound treatment to phenotypic outcomes (e.g., apoptosis, differentiation). Validate computationally predicted targets via CRISPR-Cas9 knockout .

Q. What validation strategies are required when extending this compound research from 2D cell cultures to 3D organoid or in vivo models?

- Methodological Answer : First, confirm compound bioavailability in 3D systems using LC-MS/MS to measure intracellular concentrations . In murine models, optimize dosing schedules based on pharmacokinetic studies (e.g., t₁/₂ = 2–4 hours). Include tissue-specific readouts: micro-CT for bone density (osteoporosis models) or histopathology for fibrotic markers (e.g., α-SMA in lung). Address interspecies variability by comparing murine/human BMP receptor affinities via in silico docking .

Q. Data Documentation & Reproducibility Standards

Q. What metadata must accompany this compound-related datasets to ensure reproducibility?

- Methodological Answer : Document (1) compound batch/lot numbers, (2) storage conditions (e.g., -20°C in dark), (3) solvent preparation protocols, and (4) instrument calibration details (e.g., plate reader wavelengths). For in vivo studies, report animal strain, sex, and housing conditions. Adhere to NIH preclinical guidelines for raw data archiving in repositories like Figshare or Zenodo .

Q. How should researchers address batch-to-batch variability in this compound activity?

- Methodological Answer : Perform quality control via HPLC (>95% purity) and NMR for structural confirmation. Include a reference batch in each experiment to normalize inter-batch differences. For critical studies (e.g., clinical trial precursors), validate activity across three independent batches using standardized assays (e.g., BMP-dependent luciferase activity) .

Eigenschaften

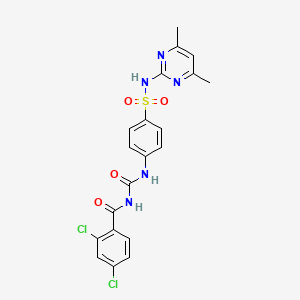

IUPAC Name |

2,4-dichloro-N-[[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]carbamoyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17Cl2N5O4S/c1-11-9-12(2)24-19(23-11)27-32(30,31)15-6-4-14(5-7-15)25-20(29)26-18(28)16-8-3-13(21)10-17(16)22/h3-10H,1-2H3,(H,23,24,27)(H2,25,26,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COTBDKMEUUNJTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)NC(=O)C3=C(C=C(C=C3)Cl)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17Cl2N5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.